Rac-VX-984

Description

Overview of Rac-VX-984 as a Chemical Probe in Biological Systems

As a chemical probe, this compound is utilized to investigate the functional roles of DNA-PK in various biological processes. Its ability to specifically inhibit DNA-PK allows researchers to dissect the pathways in which this kinase is involved, such as the non-homologous end joining (NHEJ) pathway of DNA repair. By inhibiting DNA-PK, this compound can interfere with the cell's ability to repair DSBs, leading to increased genomic instability. medkoo.comcancer.gov This property makes it a valuable tool for studying the consequences of impaired DNA repair and for exploring potential synergistic effects with DNA-damaging agents like chemotherapy and radiotherapy. medkoo.comcancer.gov

Research has shown that this compound efficiently inhibits NHEJ and increases the levels of DSBs. medchemexpress.com It has also been observed to increase alternate pathways of DSB repair, including homologous recombination (HR) and mutagenic NHEJ (mNHEJ) at certain concentrations. medchemexpress.com Studies using this compound have demonstrated a concentration-dependent decrease in radiation-induced DNA-PKcs phosphorylation in glioblastoma cell lines, indicating its inhibitory effect on DNA-PK activity. medchemexpress.comchemsrc.com

Historical Context of DNA-PK Inhibitor Development and this compound's Position

The development of DNA-PK inhibitors is rooted in the broader effort to target DNA damage response (DDR) pathways for therapeutic purposes. DNA-PK, composed of a catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer, was identified as a key player in NHEJ. nih.govacs.orgwikipedia.org Early DNA-PK inhibitors, developed from the 1990s to 2000s, often stemmed from structural similarities to PI3K and other PI3K-related kinases (PIKKs). nih.govfrontiersin.org The focus during this phase was on achieving high potency and selectivity. nih.gov Compounds like NU7026 and NU7441 emerged as early tools for studying DNA-PK function. nih.govtargetmol.com

This compound represents a later generation of DNA-PK inhibitors. It is described as an orally active, potent, and selective ATP-competitive inhibitor of the catalytic subunit of DNA-PK. medkoo.commedchemexpress.comtargetmol.com Its development reflects the ongoing refinement of inhibitors to improve properties such as potency, selectivity, and pharmacokinetic profiles, including the ability to cross the blood-brain barrier. medchemexpress.comchemsrc.comtargetmol.com this compound (also known as M9831) is among several DNA-PK inhibitors, including M3814 (peposertib) and AZD7648, that have progressed into clinical development, highlighting its position as a significant compound in the evolution of DNA-PK targeted therapies. acs.orgwikipedia.orgoup.com

Rationale for Academic Inquiry into this compound and Related Analogues

Academic inquiry into this compound and its related analogues is driven by several key rationales. Firstly, understanding the precise mechanisms by which this compound inhibits DNA-PK and impacts DNA repair pathways is fundamental to chemical biology. Research using this compound helps elucidate the intricate details of NHEJ and how its disruption can be exploited. medkoo.comcancer.gov

Secondly, the potential of DNA-PK inhibitors to sensitize cancer cells to conventional therapies like radiation and chemotherapy provides a strong impetus for research. medkoo.comcancer.gov Studies with this compound in various cancer models, such as glioblastoma and non-small cell lung cancer, aim to determine its efficacy in combination treatments and to identify potential biomarkers of response. medchemexpress.comchemsrc.comoup.comcaymanchem.comnih.govtargetmol.com The observation that this compound may have preferential activity in transformed cells further fuels this research. nih.gov

Thirdly, the development of analogues of this compound allows for the exploration of structure-activity relationships, aiming to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This iterative process is crucial for the rational design of next-generation DNA-PK inhibitors. The fact that this compound is a deuterated compound is also of academic interest, as deuterium (B1214612) substitution can influence pharmacokinetic and metabolic profiles. medchemexpress.com

Finally, investigating the effects of this compound on alternative repair pathways like HR and mNHEJ provides a more complete picture of the cellular response to DNA-PK inhibition and DNA damage. medchemexpress.com This comprehensive understanding is vital for predicting the outcomes of inhibiting NHEJ and for developing strategies to potentially modulate other repair pathways for therapeutic benefit.

Detailed Research Findings and Data:

Research findings on this compound highlight its activity in inhibiting DNA-PK and its effects on cellular radiosensitivity.

| Study Model | This compound Concentration | Observed Effect | Reference |

| U251 and NSC11 glioblastoma cells | 250 or 500 nM | Inhibits radiation-induced DNA-PKcs phosphorylation. caymanchem.com | caymanchem.com |

| U251 and NSC11 glioblastoma cells | 250 or 500 nM | Enhances radiosensitivity and potentiates radiation-induced cytotoxicity. caymanchem.com | caymanchem.com |

| U2OS cells | 1 µM | Induces mutagenic NHEJ and homologous recombination pathways. caymanchem.com | caymanchem.com |

| A549 lung cancer cells | 88 ± 64 nM (IC50) | Inhibits DNA-PKcs autophosphorylation (Ser2056). probechem.com | probechem.com |

| U251 and NSC11 cells | 0-500 nM | Enhances radiosensitivity in a concentration-dependent manner. medchemexpress.com | medchemexpress.com |

| U251 and NSC11 cells | 0-1 µM | Increases alternate pathways of DSB repair (HR and mNHEJ). medchemexpress.com | medchemexpress.com |

In vivo studies using orthotopic brain tumor xenografts have shown that this compound can cross the blood-brain barrier and inhibit radiation-induced DNA-PKcs phosphorylation. chemsrc.comnih.gov While this compound alone may not significantly impact survival in these models, its combination with radiation has been shown to enhance tumor radiosensitivity and significantly increase the survival of mice compared to radiation alone. chemsrc.comcaymanchem.comnih.gov

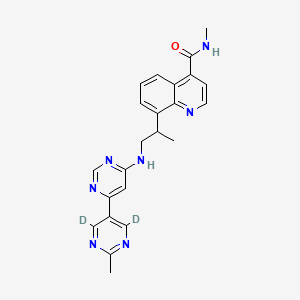

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H23N7O |

|---|---|

Molecular Weight |

415.5 g/mol |

IUPAC Name |

8-[1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]-N-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H23N7O/c1-14(17-5-4-6-18-19(23(31)24-3)7-8-25-22(17)18)10-28-21-9-20(29-13-30-21)16-11-26-15(2)27-12-16/h4-9,11-14H,10H2,1-3H3,(H,24,31)(H,28,29,30)/i11D,12D |

InChI Key |

PEACIOGDEQRHFA-USUSYXOVSA-N |

Isomeric SMILES |

[2H]C1=C(C(=NC(=N1)C)[2H])C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC(=NC=N2)NCC(C)C3=CC=CC4=C(C=CN=C43)C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Considerations of Rac Vx 984

Enantiomeric Resolution Techniques for Rac-VX-984

Since this compound is a racemic mixture, obtaining the individual enantiomers, particularly the (S)-enantiomer which is the active form of deuterated VX-984 medkoo.com, requires enantiomeric resolution techniques. These techniques separate enantiomers based on transient diastereomeric interactions or differential interactions with a chiral environment. Common methods include diastereomeric salt formation, chiral chromatography, and enzymatic resolution.

Diastereomeric Salt Formation Approaches

Diastereomeric salt formation is a classical method for resolving racemates containing a basic or acidic functional group. This involves reacting the racemic mixture with a chiral resolving agent (a chiral acid for a basic racemate, or a chiral base for an acidic racemate) to form diastereomeric salts. Diastereomers have different physical properties, such as solubility and melting points, which can be exploited for separation, typically through selective crystallization. rsc.orgox.ac.uk

For this compound, which contains basic nitrogen atoms in the quinoline (B57606) and bipyrimidine rings, as well as a secondary amine in the linker, reaction with a suitable chiral acid could form diastereomeric salts. Common chiral acids used for resolution include tartaric acid derivatives, mandelic acid, or camphor-sulfonic acid. The choice of the resolving agent and crystallization conditions (solvent, temperature, concentration) is crucial for achieving efficient separation of the diastereomeric salts. The desired enantiomer can then be regenerated from the separated salt by treatment with a base.

Chiral Chromatography Applications

Chiral chromatography is a widely used and powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer as they pass through the column, leading to different retention times and thus separation. azypusa.comphenomenex.comsigmaaldrich.com

For the resolution of this compound, chiral High-Performance Liquid Chromatography (HPLC) is a likely technique. Various types of chiral stationary phases are available, including those based on polysaccharides, macrocyclic glycopeptides, and chiral synthetic polymers. azypusa.comphenomenex.comsigmaaldrich.com The choice of CSP and mobile phase composition (solvent system, additives) would be optimized to achieve satisfactory resolution (separation) of the (R) and (S) enantiomers of VX-984. Preparative chiral chromatography can be employed to obtain larger quantities of the separated enantiomers.

Research indicates that chiral chromatography is a standard technique for enantiomeric separations of various compounds, including those with amine functionalities and heterocyclic structures similar to VX-984. msu.rumdpi.com

Enzymatic Resolution Methods

Enzymatic resolution utilizes the inherent chirality of enzymes to selectively catalyze a reaction on one enantiomer in a racemic mixture, or to selectively catalyze the formation of one enantiomer. This often involves the selective hydrolysis of an ester or amide, or the selective formation of an ester or amide, catalyzed by a lipase, esterase, or protease. rsc.org

For this compound, if a suitable derivative containing an ester or amide group could be synthesized (e.g., on the carboxamide or potentially the secondary amine), enzymatic hydrolysis or formation could be explored for resolution. Enzymes exhibit high enantioselectivity, and the reaction is typically carried out under mild conditions. The success of enzymatic resolution depends on finding an enzyme that recognizes the substrate and exhibits high selectivity for one of the enantiomers.

While specific enzymatic resolution protocols for this compound were not found in the immediate search results, enzymatic methods are established for the resolution of various chiral amines and compounds with similar functional groups. rsc.org

Deuterium (B1214612) Incorporation in this compound Synthesis

VX-984 is noted as a deuterated compound, specifically bearing two deuterium atoms on the pyrimidine (B1678525) ring. caymanchem.commedkoo.comnih.govnih.gov The incorporation of deuterium atoms into organic molecules is a deliberate synthetic strategy.

The synthesis of deuterated compounds often involves using deuterated reagents or solvents, or performing reactions under conditions that promote hydrogen-deuterium exchange at specific positions. For VX-984, the deuterium atoms are located on the bipyrimidine moiety. caymanchem.commedkoo.com

Techniques for introducing deuterium into heterocyclic systems include:

Reactions with deuterated solvents like methanol-d (B46061) (MeOD) or deuterium oxide (D₂O) under appropriate conditions (e.g., with catalysts). nih.govassumption.eduacs.orgbioscientia.de

Using deuterated building blocks in the synthesis. For example, if the bipyrimidine part is synthesized separately, deuterated precursors could be incorporated.

Hydrogen-deuterium exchange catalyzed by metals or bases. assumption.edu

The specific placement of deuterium atoms at the 4' and 6' positions of the pyrimidine ring in VX-984 suggests a targeted deuteration strategy during the synthesis of the bipyrimidine fragment or in a later step after the formation of the core structure. caymanchem.commedkoo.com The synthesis of deuterated nitrogen heterocycles has been explored using methods like isotopic exchange with deuterated reagents. nih.govnih.gov

Rationale for Deuteration in Chemical Biology Research

The incorporation of deuterium into drug molecules and chemical biology probes is a strategy employed to alter their pharmacokinetic and metabolic properties. nih.govbioscientia.deacs.orgresearchgate.net The primary rationale for deuteration, particularly at sites of metabolic lability, is the kinetic isotope effect (KIE). nih.govassumption.edubioscientia.denih.gov

The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). nih.govbioscientia.de This difference in bond strength can lead to a slower rate of metabolic cleavage of the C-D bond compared to the C-H bond by enzymes, such as cytochrome P450 enzymes or aldehyde oxidase (AO). nih.govassumption.edubioscientia.denih.gov

In the case of VX-984, the deuteration on the pyrimidine ring is specifically aimed at mitigating metabolism by aldehyde oxidase. nih.govassumption.edunih.govacs.org Aldehyde oxidase can oxidize electron-poor heterocycles, and the C-H bond cleavage is often the rate-limiting step in this process. nih.govnih.gov By replacing hydrogen with deuterium at these metabolically vulnerable positions, the rate of oxidation by AO can be reduced. nih.govassumption.edunih.gov

This reduced metabolic clearance can lead to improved pharmacokinetic properties, such as increased half-life and potentially higher systemic exposure to the parent compound. nih.govacs.orgresearchgate.netmedchemexpress.com In chemical biology research, this can be advantageous for maintaining sufficient concentrations of the probe molecule to study its biological target and effects. medchemexpress.comnih.govresearchgate.netresearchgate.net The deuteration of VX-984 is an example of how isotopic modification can be used to address metabolic liabilities and improve the properties of a compound for research or therapeutic purposes. nih.govbioscientia.deacs.orgresearchgate.net

Synthetic Pathways for Deuterium-Enriched this compound

VX-984, including its racemic form this compound, is noted as being a "de novo deuterium" compound, meaning deuterium atoms are incorporated into its structure. medchemexpress.com Specifically, the deuterated form contains deuterium atoms at the 4' and 6' positions of the 2'-methylpyrimidin-5-yl group within the bipyrimidine system. medkoo.comcaymanchem.comnih.gov The incorporation of deuterium into drug molecules can influence their pharmacokinetic and metabolic profiles. medchemexpress.com While the precise synthetic pathways for the deuterium enrichment of this compound are not explicitly detailed, the presence of deuterium at specific positions on the pyrimidine ring suggests synthetic routes that would involve deuterated precursors or reactions performed in a deuterated solvent or atmosphere at the relevant steps of the synthesis. Deuterium incorporation is a deliberate synthetic strategy, often employed to potentially extend the in vivo half-life of a compound. medchemexpress.com

Derivatization Strategies for Structural Modification and Exploration

Derivatization of chemical compounds is a common strategy in medicinal chemistry and chemical biology to explore structure-activity relationships, improve properties, or attach probes. For a molecule like this compound, potential derivatization strategies could involve modifications to the quinoline ring, the bipyrimidine system, the linker region, or the N-methyl group. While specific derivatization strategies for this compound are not detailed in the search results, general approaches to derivatization of similar complex organic molecules might include:

Functional Group Interconversions: Modifying existing functional groups, such as the carboxamide or amine linker, through reactions like hydrolysis, amidation, or alkylation.

Introduction of New Functional Groups: Adding new chemical handles, such as halogens, hydroxyl groups, or amines, through electrophilic aromatic substitution, metal-catalyzed coupling reactions, or other synthetic transformations.

Modification of the Linker: Altering the length, flexibility, or chemical nature of the propan-2-yl amine linker.

Isosteric Replacements: Substituting rings or functional groups with bioisosteres to alter properties while maintaining biological activity.

Research findings indicate that VX-984 inhibits radiation-induced DNA-PKcs phosphorylation and DNA double-strand break repair in glioblastoma cells in vitro, leading to increased radiosensitivity. caymanchem.comnih.gov It also showed enhancement of radiation-induced prolongation of survival in mouse models. nih.gov This suggests that modifications through derivatization could potentially aim to optimize these biological activities, improve cellular uptake, or alter metabolic stability.

Data Table:

While specific quantitative data tables detailing synthesis yields or derivatization outcomes for this compound were not found, the following table summarizes key identifying information for the compound and its non-deuterated counterpart.

| Compound Name | PubChem CID | Molecular Formula | Deuterium Content |

| This compound (implied) | 72188357 | C₂₃H₂₃N₇O | Variable/Racemic |

| VX-984 (Deuterated) | 72188357 | C₂₃H₂₁D₂N₇O | D₂ at 4', 6' |

| None-deuterium-VX-984 | 71763700 | C₂₃H₂₃N₇O | None |

Molecular Mechanism of Action of Rac Vx 984

Inhibition Kinetics and Binding Dynamics with DNA-PK

The inhibitory activity of Rac-VX-984 is primarily directed towards the catalytic subunit of DNA-PK (DNA-PKcs). medkoo.comnih.govcancer.gov Studies have characterized its interaction with DNA-PKcs, revealing key aspects of its binding and kinetic profile.

ATP-Competitive Inhibition of DNA-PK Catalytic Subunit (DNA-PKcs)

This compound functions as an ATP-competitive inhibitor of DNA-PKcs. medkoo.comselleckchem.comnih.govcancer.govselleckchem.comnih.gov This means that this compound competes with adenosine (B11128) triphosphate (ATP) for binding to the active site of the DNA-PKcs enzyme. By occupying the ATP-binding pocket, this compound prevents ATP from binding, thereby inhibiting the kinase activity of DNA-PKcs, which is essential for the phosphorylation of downstream substrates involved in DNA repair. medkoo.comnih.govcancer.gov

Research has demonstrated potent inhibition of DNA-PKcs phosphorylation by this compound in various cancer cell lines. For instance, studies in A549 lung cancer cells have reported an IC50 value of 88 ± 64 nM for the inhibition of DNA-PKcs autophosphorylation at Ser2056. hilarispublisher.comchemsrc.com Concentration-dependent decreases in radiation-induced DNA-PKcs phosphorylation have also been observed in glioblastoma cell lines like U251 and NSC11 upon treatment with this compound. medchemexpress.comnih.govchemsrc.comcaymanchem.com

Data demonstrating the inhibitory potency of this compound on DNA-PKcs phosphorylation:

| Cell Line | Target | Assay Type | IC50 (nM) | Reference |

| A549 | DNA-PKcs autophosphorylation (Ser2056) | Cellular phosphorylation | 88 ± 64 | hilarispublisher.comchemsrc.com |

| U251 | Radiation-induced DNA-PKcs phosphorylation | Cellular phosphorylation | Concentration-dependent decrease (0-500 nM) | medchemexpress.comnih.govchemsrc.comcaymanchem.com |

| NSC11 | Radiation-induced DNA-PKcs phosphorylation | Cellular phosphorylation | Concentration-dependent decrease (0-500 nM) | medchemexpress.comnih.govchemsrc.comcaymanchem.com |

Selectivity Profile Against PI3K-Related Kinases (PIKK Family)

DNA-PKcs belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM, ATR, and mTOR. hilarispublisher.comnih.govmdpi.comaacrjournals.org These kinases share structural similarities, particularly in their catalytic domains. Achieving selectivity against other PIKKs and related PI3Ks is crucial for minimizing off-target effects.

This compound has been characterized as a selective inhibitor of DNA-PK. medchemexpress.comselleckchem.comhilarispublisher.comnih.govmdpi.com While specific comprehensive IC50 data across a broad panel of PIKKs and PI3Ks for this compound is not always explicitly detailed in readily available summaries, research indicates good selectivity over other PI3K family members. selleckchem.comhilarispublisher.comnih.govaacrjournals.org For example, it has been reported to show no inhibition of p110α/p85α PI3K at concentrations up to 100 μM. selleckchem.com This selectivity profile suggests that this compound primarily targets DNA-PKcs activity without significantly affecting the function of other kinases within the PIKK or PI3K families at relevant concentrations. selleckchem.comnih.govaacrjournals.org

Impact on DNA Damage Response Pathways

The primary impact of this compound is on the DNA damage response (DDR) pathways, particularly those involved in the repair of DNA double-strand breaks (DSBs).

Disruption of Non-Homologous End Joining (NHEJ) Pathway

This compound is a potent inhibitor of the NHEJ pathway. medchemexpress.commedkoo.comselleckchem.comnih.govcancer.govnih.govnih.govportlandpress.com The NHEJ pathway is a major mechanism for repairing DSBs throughout the cell cycle, particularly in the G1 phase. nih.govjci.org It involves the direct ligation of broken DNA ends, often with minimal or no homology. portlandpress.comnih.gov By inhibiting the catalytic activity of DNA-PKcs, this compound effectively interferes with the core steps of NHEJ, preventing the efficient repair of DSBs induced by various genotoxic agents, including ionizing radiation and certain chemotherapies. medkoo.comnih.govcancer.gov This disruption leads to an accumulation of unrepaired or misrepaired DSBs, contributing to cellular toxicity and enhanced sensitivity to DNA-damaging treatments. medkoo.comnih.govcancer.govoaepublish.comcrownbio.com

Studies using assays such as the class switch recombination (CSR) assay in primary B cells have shown a dose-dependent reduction in NHEJ efficiency with this compound treatment. nih.govnih.gov Furthermore, in cellular reporter assays (e.g., U2OS EJ-DR), this compound treatment leads to dramatic dose-dependent increases in alternative repair pathways, including homologous recombination (HR) and mutagenic NHEJ (mNHEJ), indicating a compensatory shift in DSB repair mechanisms upon inhibition of the classical NHEJ pathway. medchemexpress.comcaymanchem.comnih.govnih.gov

Data illustrating the impact of this compound on NHEJ efficiency and alternative repair pathways:

| Assay Type | Measured Outcome | This compound Effect | Observation | Reference |

| Class Switch Recombination (CSR) | NHEJ efficiency | Dose-dependent reduction | Reduced efficiency of NHEJ-dependent process. nih.govnih.gov | nih.govnih.gov |

| U2OS EJ-DR Reporter | HR and mNHEJ efficiency | Dose-dependent increase | Increased utilization of alternative repair pathways. | medchemexpress.comcaymanchem.comnih.govnih.gov |

| γH2AX foci resolution | DSB repair kinetics | Impaired resolution | Inability of malignant cells to resolve DSBs. caymanchem.comnih.gov | caymanchem.comnih.gov |

The NHEJ pathway involves a complex interplay of proteins, including the Ku70/Ku80 heterodimer, DNA-PKcs, XRCC4, DNA Ligase IV (LigIV), and XLF. portlandpress.comnih.govfrontiersin.org The Ku heterodimer initially recognizes and binds to the broken DNA ends, recruiting DNA-PKcs to the site of damage. nih.govportlandpress.comjci.orgnih.govembopress.org This interaction activates the kinase activity of DNA-PKcs, which then phosphorylates itself and other NHEJ factors. frontiersin.orgaacrjournals.org XRCC4 and LigIV form a complex responsible for the final ligation step, while XLF interacts with XRCC4-LigIV and Ku to stabilize the complex and stimulate ligation. portlandpress.comnih.govfrontiersin.orgembopress.org

As an ATP-competitive inhibitor of DNA-PKcs, this compound directly targets the catalytic activity of the DNA-PK complex formed by Ku and DNA-PKcs. medkoo.comnih.govcancer.govnih.gov While this compound's primary action is the inhibition of DNA-PKcs kinase activity, thereby preventing the phosphorylation events necessary for efficient NHEJ progression, its impact on the physical interactions between core NHEJ proteins is largely a consequence of this enzymatic inhibition. By blocking DNA-PKcs activity, this compound is expected to interfere with the downstream events that rely on DNA-PKcs-mediated phosphorylation for the proper assembly, conformation, and function of the NHEJ machinery, including the interactions and activities involving Ku70/Ku80, XRCC4, and XLF within the repair complex. portlandpress.comnih.govfrontiersin.orgaacrjournals.org Although direct binding data of this compound to Ku, XRCC4, or XLF is not a primary reported mechanism, its inhibition of DNA-PKcs disrupts the functional collaboration of these proteins in the NHEJ process.

Efficient NHEJ often requires minimal processing of DNA ends before ligation. However, complex DNA breaks may necessitate end processing by nucleases like Artemis, which is activated by DNA-PKcs and ATM. portlandpress.comnih.govfrontiersin.org DNA polymerases μ and λ can also be involved in filling in small gaps. portlandpress.comnih.gov

Mechanistic Interrogation of Core NHEJ Protein Interactions (e.g., Ku70/Ku80, XRCC4, XLF)

Modulation of DNA Double-Strand Break (DSB) Repair Mechanisms

The primary impact of VX-984 is on the cellular machinery responsible for repairing DSBs. By inhibiting DNA-PK, a central player in NHEJ, VX-984 significantly alters how cells handle these critical DNA lesions uni.luresearchgate.netcpu-bioinfor.org.

Enhancement of DSBs Accumulation

Inhibition of DNA-PK by VX-984 leads to a demonstrable increase in the accumulation of DSBs. The NHEJ pathway is typically the predominant mechanism for repairing DSBs throughout the cell cycle researchgate.net. When this pathway is suppressed by VX-984, the rate of DSB repair is significantly slowed, resulting in a higher persistent level of DSBs over time researchgate.netspace-mep.com. Studies using techniques such as γH2AX foci formation and neutral comet assays have shown that VX-984 treatment inhibits the repair of radiation-induced DSBs, leading to their accumulation researchgate.netspace-mep.com. This accumulation of unrepaired DSBs is a key factor contributing to the cellular effects of VX-984 guidetopharmacology.orgresearchgate.net.

Promotion of Alternative DSB Repair Pathways (e.g., Homologous Recombination (HR), Mutagenic NHEJ)

While inhibiting classical NHEJ, VX-984 can also influence the utilization of alternative DSB repair pathways. Research indicates that inhibiting DNA-PK-dependent NHEJ can lead to compensatory increases in the use of other repair mechanisms, including homologous recombination (HR) and mutagenic NHEJ (mNHEJ) researchgate.netcpu-bioinfor.org. HR is a high-fidelity repair pathway that primarily operates during the S and G2 phases of the cell cycle, utilizing a homologous DNA template for repair researchgate.net. Mutagenic NHEJ, also referred to as alternative end-joining (alt-EJ), is generally considered more error-prone than classical NHEJ. Studies using reporter assays have demonstrated that VX-984 can increase these alternate pathways of DSB repair at certain concentrations guidetopharmacology.orgnih.gov. This shift towards more error-prone repair mechanisms like mNHEJ, alongside the increase in unrepaired DSBs due to inhibited classical NHEJ, contributes to genomic instability.

Here is a summary of the observed effects of VX-984 on DSB repair in various studies:

| Effect | Concentration Range | Cell Lines/Assays Used | Observation | Source |

| Inhibition of radiation-induced DSB repair | 0.1–0.5 µM | Cultured cells | Sensitization to IR with inhibition of DSB repair | guidetopharmacology.org |

| Inhibition of DSB repair | 250-500 nM | U251 and NSC11 glioblastoma cells | Significantly slowed repair of radiation-induced DSBs | researchgate.netspace-mep.com |

| Increase in alternate repair pathways | 0-1 µM | U2OS EJ-DR reporter assay | Dramatic dose-dependent increases in HR and mNHEJ | guidetopharmacology.orgresearchgate.net |

| Increase in alternate repair pathways | 1 µM | U2OS cells (reporter assay) | Induces mutagenic NHEJ and homologous recombination DNA repair pathways | nih.gov |

| Impaired resolution of γ-H2AX foci | Not specified | Malignant astrocytes vs normal astrocytes | Preferentially impairs resolution of DSBs in malignant cells | researchgate.netcpu-bioinfor.org |

Downstream Cellular Signaling Perturbations Induced by DNA-PK Inhibition

Inhibition of DNA-PK by VX-984 leads to a cascade of downstream effects on cellular signaling pathways, particularly those involved in the DNA damage response (DDR).

Alterations in Protein Phosphorylation Patterns (e.g., DNA-PKcs autophosphorylation, p53 phosphorylation)

DNA-PKcs itself undergoes autophosphorylation at multiple sites upon activation, which is crucial for regulating its activity and interaction with other repair proteins. VX-984, as an ATP-competitive inhibitor, directly interferes with the kinase activity of DNA-PKcs, leading to a reduction in its autophosphorylation space-mep.com. Studies have shown a concentration-dependent decrease in radiation-induced DNA-PKcs phosphorylation in various cell lines upon treatment with VX-984 guidetopharmacology.orgspace-mep.com.

Beyond DNA-PKcs itself, DNA-PK is known to phosphorylate other proteins involved in the DDR, including the tumor suppressor protein p53. While the direct effect of VX-984 on p53 phosphorylation is not as extensively detailed in the provided sources as its effect on DNA-PKcs autophosphorylation, the broader role of DNA-PK in phosphorylating DDR substrates suggests that its inhibition by VX-984 would likely impact the phosphorylation status and subsequent activity of downstream proteins like p53 researchgate.net. DNA-PK is part of a network of kinases (including ATM and ATR) that respond to DNA damage and activate downstream signaling cascades involving proteins like p53 and checkpoint kinases.

Structure Activity Relationship Sar Studies of Rac Vx 984 and Analogues

Elucidation of Key Pharmacophoric Features for DNA-PK Inhibition

While detailed SAR specifically on the pharmacophoric features of Rac-VX-984 is not extensively available in the provided data, its function as an ATP-competitive inhibitor suggests key interactions within the ATP-binding site of DNA-PK nih.gov. General principles from the study of other kinase inhibitors, including those targeting related PIKK family members like PI3K and mTOR, highlight the significance of specific molecular interactions within the kinase pocket nih.govacs.org. These interactions commonly involve hydrogen bonding, hydrophobic contacts, and electrostatic forces, dictated by the spatial arrangement of functional groups on the inhibitor molecule nih.gov. Modifications to core structures, such as quinoline (B57606) and pyrimidine (B1678525) rings, are known to influence activity and selectivity in various compound classes targeting kinases nih.govrsc.orgsci-hub.se.

Impact of Stereoisomerism on Biological Activity

Stereoisomerism, the phenomenon where molecules with identical chemical formulas and connectivity exhibit different three-dimensional arrangements, can profoundly influence their interactions with chiral biological targets like enzymes, leading to differential biological activities europa.eusolubilityofthings.combiomedgrid.com.

Comparative Analysis of this compound and Enantiomers (e.g., (R)-VX-984)

VX-984 possesses a chiral center, giving rise to (R) and (S) enantiomers, as well as the racemic mixture (this compound). Although VX-984 is often identified as the (S)-enantiomer nih.govmedkoo.com, the existence of the (R)-enantiomer ((R)-VX-984) is recognized medchemexpress.com. While specific comparative biological activity data for the isolated enantiomers of VX-984 were not found in the provided search results, studies on other chiral drugs and natural products consistently demonstrate that individual enantiomers can exhibit distinct pharmacological profiles solubilityofthings.combiomedgrid.commdpi.commdpi.comolemiss.edu. For example, research on an artemisinin (B1665778) analogue revealed that only one enantiomer was responsible for the observed antimalarial activity mdpi.comolemiss.edu. This principle suggests that the stereochemistry of VX-984 is likely important for its interaction with DNA-PK.

Chiral Recognition Mechanisms at the DNA-PK Binding Site

Chiral recognition at the DNA-PK binding site involves specific stereospecific interactions between the chiral center of the inhibitor and complementary chiral features within the enzyme's binding pocket. These interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are spatially dependent and can lead to preferential binding of one enantiomer over the other frontiersin.org. The differential binding affinity or efficacy observed between stereoisomers is a direct consequence of these specific chiral recognition mechanisms solubilityofthings.combiomedgrid.com. Elucidating these mechanisms typically requires detailed structural analysis, such as co-crystallization of the enzyme with each enantiomer and subsequent diffraction studies, complemented by computational modeling.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues based on the core structure of this compound are integral to optimizing its pharmacological properties, including potency, selectivity, and pharmacokinetic behavior. This process involves systematic structural modifications and the evaluation of their impact on biological activity through SAR studies.

Exploration of Quinoline and Pyrimidine Moiety Modifications

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry plays a vital role in modern SAR studies, complementing experimental approaches by providing insights into the molecular interactions between a ligand and its target, predicting activity, and guiding the design of novel compounds. mdpi.comnih.gov For this compound and its analogues targeting DNA-PK, computational methods can help to understand the binding modes, assess the impact of structural modifications on binding affinity, and build predictive models for activity.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a protein target. mdpi.commdpi.com By evaluating the potential energy of different poses, docking algorithms can estimate the binding affinity and provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the active site. nih.govacsmedchem.org

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the ligand-protein complex. mdpi.commdpi.complos.org MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of their interactions in a dynamic environment. mdpi.com This can help to assess the stability of the docked poses, identify conformational changes upon binding, and calculate binding free energies, offering a more refined understanding of the binding process. frontiersin.org

In the context of DNA-PK inhibitors like VX-984, molecular docking and dynamics simulations can be used to:

Predict how VX-984 and its analogues bind to the ATP-binding site of DNA-PK. nih.gov

Identify the specific amino acid residues in DNA-PK that are critical for interaction with the inhibitor.

Evaluate the strength and stability of these interactions.

Compare the binding modes and affinities of different analogues to explain observed differences in activity.

Guide the design of new analogues with improved predicted binding characteristics.

While specific detailed reports of molecular docking and dynamics simulations performed specifically on this compound or a large series of its analogues were not prominently found in the provided search results, these techniques are standard tools in the SAR elucidation of kinase inhibitors mdpi.comnih.gov and would be integral to a comprehensive computational SAR study of VX-984. Studies on other protein targets illustrate the application of these methods, such as investigating ligand-binding activity plos.org, predicting inhibitory activity mdpi.com, and assessing the stability of ligand-protein interactions nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. researchgate.netsemanticscholar.orgnih.govjocpr.comjst.go.jp QSAR models can be used to predict the activity of new, untested compounds and to identify the structural features that positively or negatively influence activity. researchgate.netchula.ac.th

QSAR model development typically involves:

Compiling a dataset of compounds with known structures and experimentally measured biological activities (e.g., IC50 values against DNA-PK).

Calculating molecular descriptors that capture various structural, electronic, and physicochemical properties of the compounds.

Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a model that correlates the descriptors with the biological activity. researchgate.netnih.govchula.ac.th

Validating the model using statistical metrics and external test sets to ensure its robustness and predictive power. researchgate.netjst.go.jpchula.ac.th

For this compound and its analogues, QSAR modeling could provide a quantitative understanding of how specific structural variations impact DNA-PK inhibitory activity. chula.ac.th This could help to:

Identify the most influential molecular descriptors for DNA-PK inhibition.

Predict the activity of virtual or newly synthesized analogues before experimental testing, prioritizing the most promising candidates.

Gain insights into the mechanism of action by correlating structural features with biological response. semanticscholar.org

While the provided search results mention QSAR studies in the context of other compound series researchgate.netsemanticscholar.orgnih.govjocpr.comjst.go.jpchula.ac.thmdpi.com, and the general application of QSAR in medicinal chemistry mdpi.com, specific published QSAR models developed specifically for this compound or a dedicated series of its analogues targeting DNA-PK were not prominently found. However, given that VX-984 is a well-studied DNA-PK inhibitor, it is highly probable that such computational studies have been conducted in research settings, even if not extensively detailed in the publicly available search snippets. The application of QSAR to DNA-PK inhibitors would follow the general principles and methodologies demonstrated in QSAR studies of other target classes. researchgate.netnih.govjst.go.jp

Preclinical Research Applications and Biological Impact of Rac Vx 984

Sensitization to Genotoxic Stressors in Cellular Models

Preclinical studies have demonstrated that Rac-VX-984 enhances the efficacy of genotoxic stressors, including radiation and certain chemotherapeutic agents, in various cancer cell lines. fishersci.cahznu.edu.cnnih.gov This sensitization is primarily attributed to the compound's ability to inhibit DNA repair mechanisms, particularly NHEJ. wikipedia.orgwikipedia.orgwikidata.orgnih.gov

Enhancement of Radiosensitivity in Cancer Cell Lines (e.g., Glioblastoma, Non-Small Cell Lung Cancer)

This compound has shown significant promise in enhancing the radiosensitivity of cancer cells in vitro. Studies using glioblastoma (GBM) cell lines, such as U251 and NSC11, have demonstrated a concentration-dependent increase in radiosensitivity upon treatment with this compound. wikidata.orgwikipedia.orgwikipedia.org This effect is linked to the inhibition of radiation-induced DNA-PKcs phosphorylation and the subsequent impairment of DSB repair. wikidata.orgwikipedia.orgwikipedia.org Analysis of DNA damage markers, such as γH2AX foci and neutral comet assays, has confirmed that this compound treatment leads to a reduction in the repair of radiation-induced DSBs in these cell lines, resulting in increased residual DNA damage and enhanced cell death. wikidata.orgwikipedia.org

Beyond glioblastoma, this compound has also been investigated in non-small cell lung cancer (NSCLC) cell lines, where it enhanced the cytotoxicity of ionizing radiation with dose enhancement factors (DEF) greater than 3. hznu.edu.cn Notably, this radiosensitizing effect appeared to be preferential towards cancer cells, with minimal enhancement of cytotoxicity observed in normal human lung fibroblasts. hznu.edu.cn

| Cell Line | This compound Concentration Range | Effect on Radiation-induced DNA-PKcs Phosphorylation | Effect on Radiosensitivity | Reference |

| U251 (GBM) | 0 - 500 nM | Concentration-dependent decrease | Concentration-dependent enhancement | wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org |

| NSC11 (GBM) | 0 - 500 nM | Concentration-dependent decrease | Concentration-dependent enhancement | wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org |

| NSCLC cell lines | Not specified (in vitro) | Decreased DNA-PKcs autophosphorylation | Enhanced cytotoxicity (DEF > 3) | hznu.edu.cn |

| Normal human lung fibroblasts | Not specified (in vitro) | Not specified | Minimally enhanced cytotoxicity | hznu.edu.cn |

Potentiation of Chemotherapeutic Agents (e.g., DNA-damaging agents, Topoisomerase II poisons)

In addition to radiosensitization, this compound has demonstrated the ability to potentiate the effects of certain chemotherapeutic agents, particularly those that induce DNA double-strand breaks. fishersci.canih.gov Preclinical studies have shown that inhibiting DNA-PK with this compound enhances the cytotoxic activity of doxorubicin (B1662922) in established breast cancer cell lines and primary ovarian tumor explants. mims.com A broad screen of cancer cell lines revealed strong synergy (mean Bliss DE >10%) between doxorubicin and this compound in a significant proportion of both breast and ovarian cancer lines. mims.com This increased efficacy was correlated with elevated levels of DNA damage markers, such as phosphorylated histone H2AX (gamma-H2AX) and phosphorylated KAP1 (pKAP1), indicative of diminished DSB repair capacity. mims.com These findings support the rationale for combining DNA-PK inhibitors with DNA-damaging chemotherapies to improve therapeutic outcomes. DNA-PK inhibitors are considered more effective when combined with agents that induce replication-independent DSBs, including topoisomerase II inhibitors like doxorubicin and etoposide. nih.gov

| Chemotherapeutic Agent | Cancer Type | Observed Effect with this compound | Key Finding | Reference |

| Doxorubicin | Breast Cancer Cell Lines | Enhanced cytotoxic activity | Strong synergy observed in a significant proportion of cell lines | mims.com |

| Doxorubicin | Ovarian Tumor Explants | Enhanced cytotoxic activity | Strong synergy observed in a significant proportion of explants | mims.com |

| DNA-damaging agents (general) | Various Cancer Types | Potent sensitization | Enhances the effects of agents inducing DSBs | fishersci.canih.gov |

| Topoisomerase II poisons (e.g., Etoposide) | Various Cancer Types | Potentiation expected | DNA-PK inhibitors are more effective with these agents | nih.gov |

In Vivo Studies on Tumor Models (excluding clinical efficacy)

Preclinical investigations using in vivo tumor models have further supported the potential of this compound as a sensitizing agent for cancer therapy. These studies have primarily focused on its impact on DNA-PKcs activity and its ability to enhance the effects of radiation in xenograft models.

Modulation of DNA-PKcs Phosphorylation in Xenograft Models

Studies in mice bearing orthotopic brain tumor xenografts (derived from U251 and NSC11 cells) have demonstrated that orally administered this compound inhibits radiation-induced DNA-PKcs phosphorylation in the tumors. wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org This inhibition indicates that the compound successfully crosses the blood-brain tumor barrier and reaches concentrations sufficient to modulate DNA-PK activity within the tumor microenvironment. wikidata.orgwikipedia.orgwikipedia.orgwikipedia.orgguidetopharmacology.org Both 50 mg/kg and 100 mg/kg doses of this compound administered prior to irradiation were shown to reduce the levels of DNA-PKcs phosphorylation after irradiation. wikipedia.org Furthermore, this compound has been shown to decrease DNA-PKcs autophosphorylation on S2056 in vivo in NSCLC cells. hznu.edu.cn

| Animal Model | Tumor Type | This compound Administration | Effect on Radiation-induced DNA-PKcs Phosphorylation | Reference |

| Athymic female nude mice | U251 orthotopic brain xenografts | Oral gavage (e.g., 50, 100 mg/kg) | Reduced levels after irradiation | wikipedia.orgwikidata.orgwikipedia.orgwikipedia.orgwikipedia.org |

| Athymic female nude mice | NSC11 orthotopic brain xenografts | Oral gavage | Reduced levels after irradiation | wikidata.orgwikipedia.orgwikipedia.orgwikipedia.org |

| Not specified | NSCLC xenografts | Not specified | Decreased DNA-PKcs autophosphorylation on S2056 | hznu.edu.cn |

Radiosensitization in Orthotopic Brain Tumor Xenografts

| Animal Model | Tumor Type | Treatment Groups (Examples) | Effect on Survival (Compared to Radiation Alone) | Reference |

| Athymic female nude mice | U251 orthotopic brain xenografts | Vehicle, this compound alone, Radiation alone, this compound + Radiation | Significant increase in survival with combination treatment | wikipedia.orgwikidata.orgwikipedia.orgwikipedia.org |

| Athymic female nude mice | NSC11 orthotopic brain xenografts | Radiation alone, this compound + Radiation | Enhanced radiation-induced prolongation of survival | wikipedia.orgwikipedia.org |

| Not specified | NSCLC PDX models | IR alone, this compound + IR | Durable complete responses with combination treatment | hznu.edu.cn |

Interdisciplinary Research Opportunities

The preclinical research on this compound highlights several interdisciplinary research opportunities aimed at further exploring and optimizing the therapeutic potential of DNA-PK inhibition. Understanding the complex interplay between DNA-PK and other DNA damage response (DDR) pathways, such as homologous recombination (HR) and base excision repair (BER), is crucial for developing rational combination therapies and overcoming potential resistance mechanisms. citeab.comfishersci.canih.gov Research into the differential radiosensitizing effects observed in tumor versus normal cells suggests avenues for developing biomarkers that can predict patient response and facilitate personalized treatment strategies. rsc.org

Furthermore, exploring combinations of DNA-PK inhibitors like this compound with inhibitors targeting other key DDR mediators, such as PARP inhibitors, represents a promising area for investigation, building upon preclinical evidence of synergistic anticancer effects. citeab.com The potential of dual inhibitors that target DNA-PK alongside other pathways like PI3K/mTOR in combination with conventional therapies warrants further research. fishersci.ca The unique characteristic of this compound as a deuterium-labeled compound also presents opportunities for using advanced techniques like mass spectrometry to gain deeper insights into its metabolic fate, distribution, and localization within biological systems. researchgate.net Finally, investigating the impact of DNA-PK inhibition on the tumor microenvironment and its potential to enhance the efficacy of immunotherapy interventions represents an exciting frontier for interdisciplinary collaboration. nih.gov

Combinatorial Approaches with Other DNA Damage Response Inhibitors (e.g., PARP inhibitors)

The rationale for combining DNA-PK inhibitors like this compound with other DNA Damage Response (DDR) inhibitors, such as PARP inhibitors, stems from the concept of synthetic lethality. PARP inhibitors primarily target the repair of single-strand breaks (SSBs), and in cells deficient in homologous recombination repair (HRR), these SSBs can be converted into DSBs. questjournals.orgmdpi.com. DNA-PK is essential for NHEJ, a key pathway for DSB repair, especially when HRR is deficient or overwhelmed cancer.govaacrjournals.org. Inhibiting both PARP and DNA-PK can therefore lead to an accumulation of unrepaired DNA breaks, resulting in increased cell death nih.gov.

Preclinical data suggest that inhibiting PARylation and DNA-PKcs activity synergistically inhibits cancer cell survival aacrjournals.orgaacrjournals.org. While the search results mention clinical trials investigating combinations of other DNA-PK inhibitors (like AZD7648 and M3814) with olaparib (B1684210) mdpi.comquestjournals.org, and a completed phase I study of VX-984 in combination with pegylated liposomal doxorubicin aacrjournals.orgaacrjournals.orgnih.govnih.gov, specific detailed research findings on the combination of this compound directly with PARP inhibitors in preclinical settings were not extensively detailed in the provided snippets. However, the general principle of combining DNA-PK and PARP inhibitors to target different DNA repair pathways for enhanced anti-tumor activity is supported aacrjournals.orgnih.govaacrjournals.org.

Investigation of Synergy with Immunotherapy Strategies

Genomic instability induced by the disruption of DDR pathways can increase sensitivity to immunotherapies nih.gov. Combining DDR inhibition with radiotherapy may increase the cytosolic accumulation of double-stranded DNA in tumor cells, which can activate the cyclic GMP–AMP synthase/STING-mediated type 1 interferon response in dendritic cells, thereby promoting antitumoral immunity nih.gov. Studies have linked DNA damage or DDR deficiency with the antitumor activity of immune checkpoint inhibitors (ICIs), and mutations in genes related to DNA damage can predict response to ICIs nih.gov.

Recent preclinical studies have demonstrated that targeting DNA-PKcs using other inhibitors (NU7441 and M3814) enhanced the anti-tumorigenic effects of immunotherapy interventions aacrjournals.org. The combination of M3814 with an anti-PD-L1 antibody is currently being tested in clinical trials aacrjournals.org. While the provided information highlights the potential for synergy between DNA-PK inhibition and immunotherapy based on the role of DDR in immune activation, specific preclinical data detailing the investigation of synergy between this compound and immunotherapy strategies were not prominently featured. However, the broader context of combining DDR inhibitors with immunotherapy is an active area of research nih.gov.

Beyond Cancer Research: Exploration of Other DNA-PK Related Biological Processes

DNA-PKcs, the catalytic subunit inhibited by this compound, is a multifunctional protein kinase involved in various cellular processes beyond its well-established role in NHEJ and cancer aacrjournals.orgaacrjournals.org.

Genomic Stability Maintenance

DNA-PKcs plays key roles in DDR beyond NHEJ, contributing to the maintenance of genomic stability aacrjournals.orgjefferson.edu. This includes involvement in homologous recombination (HR) and single-strand break (SSB) repair aacrjournals.orgaacrjournals.orgjefferson.edu. Maintaining telomere length, essential for genomic stability, also involves the concerted actions of several DDR players, including DNA-PK and Ku nih.gov. Given that mutations in checkpoint proteins promote genomic instability, the involvement of DNA-PKcs in governing this process is suggested aacrjournals.orgjefferson.edu.

Transcriptional Regulation and Gene Expression

Beyond DNA repair, DNA-PKcs is involved in transcriptional regulation and gene expression aacrjournals.orgaacrjournals.orgjefferson.edu. It was initially discovered in a complex with transcription factor SP1 aacrjournals.org. Studies have since implicated DNA-PKcs in transcriptional regulation through binding to and/or phosphorylating transcriptional mediators aacrjournals.org. For example, DNA-PKcs can promote transcription by phosphorylating the TATA binding protein and transcription factor IIB (TFIIB) aacrjournals.org. It has also been shown to interact with and activate transcription of various nuclear receptors, such as the androgen receptor (AR) and estrogen receptor alpha (ERα) aacrjournals.org. In prostate cancer, DNA-PKcs binds to and activates AR, leading to transcriptional regulation of AR target genes and driving transcription of protumorigenic networks aacrjournals.orgjefferson.edu.

Roles in V(D)J Recombination and Class Switch Recombination in Lymphocytes

DNA-PKcs plays a critical role in V(D)J recombination and class switch recombination (CSR) in lymphocytes aacrjournals.orgaacrjournals.orgjefferson.edu. These processes are essential for the development of a diverse repertoire of antibodies and T-cell receptors aacrjournals.orgjefferson.edu. DNA-PKcs exerts NHEJ functions to facilitate these recombination events aacrjournals.orgaacrjournals.orgjefferson.edu. Defects in any of the DNA-PK components can lead to severe combined immunodeficiency (SCID), characterized by an absence of T and B cells aacrjournals.orgaacrjournals.org. Preclinical studies with VX-984 have shown a dose-dependent reduction in CSR efficiency nih.gov.

Methodological Advances and Research Techniques Employed with Rac Vx 984

In Vitro Enzymatic Assays for DNA-PK Activity

In vitro enzymatic assays are fundamental to characterizing the direct inhibitory activity of Rac-VX-984 against DNA-PK. These assays typically measure the ability of the compound to block the phosphorylation activity of purified DNA-PK or DNA-PK complexes on a specific substrate in a controlled cell-free environment. This compound functions as an ATP-competitive inhibitor of the catalytic subunit of DNA-PK (DNA-PKcs). nih.govmedkoo.comcancer.gov While specific IC50 values for this compound against DNA-PK in vitro were not consistently described across all sources, it is generally reported as a potent inhibitor. mdpi.comresearchgate.netchemsrc.com These assays are crucial for determining the potency and selectivity of this compound for DNA-PK compared to other kinases, particularly other PI3K-related kinases (PIKKs) like ATM and ATR, which are also involved in DNA damage response. mdpi.combiorxiv.org

Cellular Assays for DNA Damage Response Assessment

Immunofluorescence for DSB Markers (e.g., γH2AX)

Immunofluorescence microscopy is a widely used technique to visualize and quantify DNA double-strand breaks by detecting the phosphorylation of the histone variant H2AX (γH2AX) at sites of DNA damage. nih.govresearchgate.net Following the induction of DSBs, γH2AX forms discrete nuclear foci that can be stained with specific antibodies and observed under a microscope. nih.govresearchgate.net The presence and persistence of γH2AX foci serve as a surrogate marker for the level of DNA damage and the efficiency of its repair. nih.gov Studies using immunofluorescence have shown that in the presence of this compound, malignant cells exhibit an inability to effectively resolve γH2AX foci following radiation-induced DNA damage, indicating impaired DSB repair. nih.govnih.govresearchgate.netrutgers.edu This suggests that this compound treatment leads to an accumulation of unrepaired or slowly repaired DSBs. nih.govaacrjournals.org

Assays for NHEJ and HR Repair Pathway Activity

To specifically assess the impact of this compound on the activity of the NHEJ and homologous recombination (HR) repair pathways, cellular reporter assays are employed. The U2OS EJ-DR reporter cell line, for instance, contains integrated constructs that allow for the measurement of both NHEJ and HR efficiency. nih.govnih.govoncotarget.com Using such assays, it has been demonstrated that this compound, as a DNA-PK inhibitor, efficiently inhibits NHEJ. medchemexpress.comnih.govnih.govoncotarget.com This inhibition of the primary DSB repair pathway leads to a compensatory increase in the utilization of alternative repair pathways, including HR and mutagenic NHEJ (mNHEJ). medchemexpress.comnih.govnih.govoncotarget.com

Here is a sample representation of findings from cellular repair pathway assays:

| Treatment | NHEJ Efficiency (% of Control) | HR Efficiency (% of Control) |

| Control | 100 | 100 |

| This compound (Low) | Reduced | Increased |

| This compound (High) | Significantly Reduced | Dramatically Increased |

Another method used to measure NHEJ efficiency is the class switch recombination (CSR) assay in primary B cells. nih.govnih.govoncotarget.com CSR involves the induction of DSBs and their subsequent rejoining by NHEJ. nih.gov Studies utilizing this assay have shown a dose-dependent reduction in CSR efficiency with this compound treatment, further supporting its inhibitory effect on NHEJ. nih.govnih.govoncotarget.com

Advanced Imaging Techniques in Preclinical Models

Advanced imaging techniques play a vital role in evaluating the effects of this compound in preclinical animal models, providing insights into drug distribution, target engagement, and the impact on tumor response in a living system. Bioluminescent imaging (BLI) is one such technique used in orthotopic xenograft models, where tumor cells are engineered to express luciferase. nih.gov This allows for non-invasive monitoring of tumor growth and response to treatment over time by detecting the light emitted by the luciferase enzyme. nih.gov Studies using BLI in orthotopic brain tumor xenografts have helped assess the efficacy of this compound, particularly in combination with radiation therapy. nih.gov These studies indicated that while this compound alone might not significantly affect tumor growth or survival, it can enhance the radiation-induced prolongation of survival. aacrjournals.orgnih.govoup.com

Proteomic and Phosphoproteomic Analyses for Target Engagement

Proteomic and phosphoproteomic analyses are powerful tools for investigating the molecular mechanisms underlying this compound's activity, particularly its target engagement and downstream signaling effects. Western blotting is a common technique used to evaluate the phosphorylation status of key proteins involved in the DNA damage response, including DNA-PKcs and its substrates. nih.govnih.govaacrjournals.orgoncotarget.com By analyzing the levels of phosphorylated DNA-PKcs and its downstream targets, researchers can confirm that this compound is effectively inhibiting DNA-PK activity in cells and tissues. medchemexpress.comnih.govnih.govcaymanchem.comchemsrc.comaacrjournals.orgoncotarget.comnih.govoup.com Studies have shown that this compound treatment reduces radiation-induced phosphorylation of DNA-PK substrates. nih.govnih.govoncotarget.com Furthermore, it inhibits radiation-induced increases in phosphorylated DNA-PK levels in various cancer cell lines and in orthotopic brain tumor xenografts, indicating target engagement in vitro and in vivo. medchemexpress.comcaymanchem.comchemsrc.comaacrjournals.orgnih.govoup.com

Here is a sample representation of Western Blot findings:

| Treatment | DNA-PKcs Phosphorylation (Relative Level) |

| Control | High |

| Radiation Alone | Very High |

| Radiation + this compound | Reduced compared to Radiation Alone |

Genetic Perturbation Studies (e.g., DNA-PKcs knockdown/knockout) in Conjunction with this compound

Genetic perturbation techniques, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of DNA-PKcs, are valuable for complementing pharmacological studies with this compound. By genetically reducing or eliminating DNA-PKcs expression, researchers can validate the on-target effects of this compound and delineate the specific contributions of DNA-PKcs to DNA repair and cellular survival. oup.comaacrjournals.org Studies involving DNA-PKcs knockdown have shown similar effects to pharmacological inhibition with DNA-PK inhibitors like this compound, including reduced cell proliferation and increased sensitivity to DNA-damaging agents. oup.comaacrjournals.org Combining genetic perturbation with this compound treatment can help confirm that the observed phenotypic effects are indeed mediated through DNA-PKcs inhibition and not through off-target effects of the compound. These studies reinforce the rationale for targeting DNA-PKcs in cancer therapy. oup.comaacrjournals.org

Future Directions and Outstanding Academic Questions

Elucidating the Full Spectrum of DNA-PK Substrates and Functions Modulated by Rac-VX-984

While the primary role of DNA-PK in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair is well-established, DNA-PK is known to interact with and phosphorylate a multitude of substrates involved in various cellular processes medchemexpress.comaacrjournals.org. A critical future direction is the comprehensive identification and characterization of the full spectrum of DNA-PK substrates medchemexpress.comaacrjournals.org. Although autophosphorylation of DNA-PKcs is a well-described substrate interaction, the complete landscape of proteins phosphorylated by DNA-PK in different cellular contexts remains to be fully elucidated medchemexpress.comaacrjournals.orgaacrjournals.org. Understanding how this compound specifically modulates the phosphorylation status and function of these diverse substrates is essential. Research is needed to employ advanced proteomic techniques to map these interactions globally and in a context-specific manner, such as during different phases of the cell cycle or in response to various types of DNA damage. Furthermore, investigating the functional consequences of altered phosphorylation of these substrates upon this compound treatment will provide deeper insights into the downstream effects of DNA-PK inhibition beyond canonical NHEJ.

Understanding Differential Responses to this compound Across Diverse Biological Contexts

The biological effects of this compound, particularly in therapeutic settings, may vary significantly depending on the specific biological context. Identifying tumor subtypes that may be most responsive to DNA-PK inhibitors is considered critical for clinical translation aacrjournals.org. Future research needs to focus on understanding the factors that contribute to differential responses to this compound across diverse cell types, genetic backgrounds, and disease states. This includes investigating how variations in DNA repair pathway proficiency, the activity of other kinases in the PI3K-related kinase (PIKK) family like ATM and ATR, or the status of tumor suppressor genes influence sensitivity or resistance to this compound. Exploring the impact of the tumor microenvironment and the immune system on the efficacy of this compound is also a crucial area. Studies employing diverse model systems, including patient-derived organoids and co-culture systems, are necessary to capture the complexity of these biological contexts and identify potential biomarkers predictive of response or resistance to this compound.

Development of Novel this compound Analogues with Enhanced Specificity or Modified Biological Profiles

The development of novel DNA-PK inhibitors with improved properties is an ongoing area of research aacrjournals.org. While this compound is a potent inhibitor, future directions include the rational design and synthesis of novel analogues aimed at enhancing specificity for DNA-PK over other kinases within the PIKK family or modifying their biological profiles. This could involve structural modifications to improve pharmacokinetic properties, reduce off-target effects, or alter cellular uptake and distribution. The fact that VX-984 contains deuterium (B1214612) in its structure highlights that modifications can be explored to influence its behavior enamine.net. Research into structure-activity relationships (SAR) based on the this compound scaffold is essential to guide the development of next-generation inhibitors with optimized therapeutic indices. This could lead to compounds with greater efficacy, reduced toxicity, or suitability for specific administration routes or combination therapies.

Integration of Omics Data to Predict and Analyze this compound Biological Effects

The advent of high-throughput omics technologies provides a powerful avenue for understanding the complex biological effects of compounds like this compound. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can offer a holistic view of the cellular response to DNA-PK inhibition mdpi.comtum.denih.govresearchgate.netresearchgate.net. Future research should leverage multi-omics integration frameworks to identify molecular signatures associated with sensitivity or resistance to this compound, predict treatment outcomes, and uncover novel pathways modulated by DNA-PK inhibition researchgate.net. This involves developing sophisticated computational approaches to integrate and analyze large-scale datasets, identifying key molecular players and networks affected by this compound. Such integrated omics analyses can provide valuable insights into the mechanisms of action of this compound and facilitate the identification of predictive biomarkers and potential combination partners.

Q & A

Q. What are the established synthesis protocols for Rac-VX-984, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis protocols for this compound should begin with a review of peer-reviewed literature detailing enantioselective synthesis routes, solvent systems, and catalytic conditions. Optimization requires systematic variation of parameters (e.g., temperature, catalyst loading) using design-of-experiment (DoE) frameworks. Purity validation via HPLC with chiral columns and NMR spectroscopy is critical . For yield improvement, consider kinetic studies to identify rate-limiting steps and side reactions .

Q. Which characterization techniques are most reliable for confirming this compound’s structural and stereochemical integrity?

Methodological Answer: Combine X-ray crystallography for absolute configuration determination with chiral HPLC for enantiomeric excess (ee) quantification. Spectroscopic techniques (e.g., / NMR, IR) should cross-validate functional groups. For ambiguous cases, employ computational methods (DFT calculations) to predict spectroscopic profiles and compare with empirical data .

Q. How should researchers design in vitro assays to assess this compound’s preliminary pharmacological activity?

Methodological Answer: Use target-specific assays (e.g., enzyme inhibition, receptor binding) with positive and negative controls. Ensure replicates (n ≥ 3) to account for variability. Dose-response curves (IC/EC) must be generated using non-linear regression models. Validate results with orthogonal assays (e.g., cellular viability assays if cytotoxicity is a concern) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Methodological Answer: Conduct a meta-analysis of existing data to identify variables such as assay conditions (pH, temperature), cell lines, or compound purity. Reproduce conflicting experiments under standardized protocols. Use sensitivity analysis to quantify the impact of methodological differences. Cross-validate findings with in silico docking studies to probe target interactions .

Q. What strategies are recommended for elucidating this compound’s mechanism of action when traditional assays yield inconclusive results?

Methodological Answer: Employ multi-omics approaches (proteomics, transcriptomics) to identify differentially expressed pathways. Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate targets. Pair these with biophysical techniques (SPR, ITC) to measure binding affinities. Integrate data using systems biology tools (e.g., pathway enrichment analysis) .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties during long-term studies?

Methodological Answer: Implement rigorous quality control (QC) protocols:

- Monitor stability under accelerated conditions (40°C/75% RH) via HPLC.

- Use dynamic light scattering (DLS) to assess aggregation trends.

- Apply statistical process control (SPC) charts to detect deviations early. Document all QC data in supplementary materials for transparency .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in this compound research, particularly when sharing datasets?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

Q. How can researchers mitigate bias in interpreting this compound’s efficacy data?

Methodological Answer: Use blinded analysis for assay readouts and randomization in sample processing. Apply statistical corrections (e.g., Bonferroni for multiple comparisons). Pre-register study protocols on platforms like Open Science Framework (OSF) to limit hindsight bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.